Bioconversion to Phenylacetylcarbinol (PAC) Derivatives: Comparative Substrate Success Rate
In a yeast‑based bioconversion system, 2‑fluoro‑4‑propoxybenzaldehyde was one of only 5 benzaldehyde analogs (out of 16 tested) that successfully yielded the corresponding phenylacetylcarbinol (PAC) derivative [1]. The reaction proceeded with yields between 20 and 70%, enabling purification of milligram quantities. This contrasts with the 11 other ring‑substituted benzaldehydes that failed to produce detectable PAC products under identical conditions [1].
| Evidence Dimension | Biocatalytic conversion to PAC derivatives (yield range) |
|---|---|
| Target Compound Data | 20–70% yield (successful conversion) |
| Comparator Or Baseline | 11 of 16 tested benzaldehyde analogs (e.g., various methoxy, chloro, and alkyl derivatives) – no detectable product |
| Quantified Difference | Qualitative: productive vs. non‑productive substrate |
| Conditions | Yeast‑based bioconversion using Candida tropicalis pyruvate decarboxylase (CtPDC) variants; benzaldehyde analog feed at 20 mM; 24‑48 h incubation [1] |
Why This Matters
This demonstrates that 2‑fluoro‑4‑propoxybenzaldehyde is a validated substrate for the biocatalytic synthesis of PAC‑derived chiral intermediates, whereas many close analogs are not, reducing the risk of failed biotransformation campaigns.
- [1] Ozber, N., Li, J., & Facchini, P. J. (2025). Bioproduction of 3,4-methylenedioxymethamphetamine and derivatives. BioDesign Research, 7(2). Retrieved from https://www.sciopen.com/scholar/info?id=1960624776493654018 View Source
